5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol
CAS No.: 85372-70-9
Cat. No.: VC0201797
Molecular Formula: C32H52O4
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85372-70-9 |
|---|---|
| Molecular Formula | C32H52O4 |
| IUPAC Name | (1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
| Standard InChI | InChI=1S/C32H52O4/c1-21(11-10-16-27(2,3)35-9)22-14-17-30(7)23-15-18-32-24(12-13-25(33)28(32,4)5)31(23,26(34-8)36-32)20-19-29(22,30)6/h10,15-16,18,21-26,33H,11-14,17,19-20H2,1-9H3/b16-10+/t21-,22-,23+,24+,25+,26-,29-,30+,31+,32-/m1/s1 |
| SMILES | CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |
| Appearance | Oil |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol belongs to the cucurbitane-type triterpenoid family, characterized by a pentacyclic structure. The compound's IUPAC name is (1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol . This complex nomenclature reflects its intricate stereochemistry and functional arrangement. The compound has several registered identifiers in various chemical databases, facilitating research tracking and identification.
The molecular formula of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is C32H52O4, with a molecular weight of 500.8 g/mol . Its structure incorporates two double bonds at positions 6 and 23, as indicated by the "dien" in its name, along with methoxy groups at positions 19 and 25, and a hydroxyl group at position 3 .
Physical and Chemical Properties
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol exists as a powder at standard conditions and demonstrates specific physicochemical properties that influence its biological behavior . The compound's physical and chemical properties are summarized in the following table:
The compound demonstrates solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Its relatively high XLogP3-AA value of 6.7 indicates significant lipophilicity, suggesting potential challenges for aqueous solubility but possible advantages for membrane permeability in biological systems .
Chemical Identifiers and Classifications
For scientific reference and database navigation, 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is cataloged under multiple systematic identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 85372-70-9, 85372-72-1 |
| PubChem CID | 44445558 |
| InChIKey | PCHCXXYKHCXPSQ-FJKUPRPISA-N |
| ChEMBL ID | CHEMBL398562 |
| Nikkaji Number | J2.189.641A |
| Wikidata | Q105205725 |
The compound is also known by several synonyms in scientific literature, including:
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19-Norlanosta-6,23-diene-9-carboxaldehyde, 3,5-dihydroxy-25-methoxy-, cyclic 9,5-[(S)-methyl acetal], (3β,5β,9β,10α,23E)-
Natural Source and Extraction
Botanical Origin
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is primarily isolated from Momordica charantia, commonly known as bitter melon or bitter gourd . This tropical and subtropical vine belongs to the Cucurbitaceae family and is cultivated globally for both culinary and medicinal applications. The compound has been specifically identified and isolated from the fruit pulp of this plant .
Momordica charantia has a long history of use in traditional medicine systems across Asia, Africa, and South America for treating various conditions including diabetes, infections, and inflammatory disorders. The medicinal properties of this plant are attributed to its rich content of bioactive compounds, with triterpenoids being among the most pharmacologically significant constituents.
Extraction and Isolation Methods
The extraction of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol from natural sources typically employs solvent extraction methodologies using polar organic solvents such as ethanol or methanol. The general extraction procedure follows several key steps:
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Harvesting and processing of fresh Momordica charantia fruit
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Preparation of plant material through drying and pulverization
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Solvent extraction using appropriate organic solvents
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Concentration of the crude extract
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Sequential fractionation through various chromatographic techniques
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Isolation and purification of the target compound
The specific isolation protocol was documented by Liao and colleagues, who successfully isolated cucurbitane-type triterpenoids, including 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol, from Momordica charantia fruit pulp . Their work established standard methodologies for the extraction and characterization of these bioactive compounds.
Biological Activities
Anticancer Properties
The most significant biological activity documented for 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is its antiproliferative and cytotoxic effects against cancer cells. Research has demonstrated that this compound exhibits anticancer activity against human cancer cell lines, notably with an IC50 value of 32.52 μM against U937 human histiocytic lymphoma cells .
This anticancer activity aligns with broader research findings on cucurbitane-type triterpenoids, which have shown promising effects against various malignancies. The following table summarizes the cytotoxic activity data available for 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol:
While current research has primarily focused on its effects against U937 cells, the compound shows potential for activity against other cancer cell lines, warranting further investigation across diverse malignancies.
Mechanism of Action
The precise molecular mechanisms underlying the anticancer effects of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol are still being elucidated. Available evidence suggests that the compound interacts with cellular pathways regulating proliferation and apoptosis. Based on research on structurally similar cucurbitane-type triterpenoids, several potential mechanisms may contribute to its anticancer activity:
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Induction of programmed cell death (apoptosis)
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Cell cycle arrest in cancer cells
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Modulation of signaling pathways involved in cellular proliferation
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Alteration of cellular redox status
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Inhibition of cancer cell migration and invasion
These mechanisms align with the broader understanding of how triterpenoids interact with biological systems, though compound-specific studies are needed to confirm the exact pathways affected by 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol.
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